molecular formula C15H15NO3 B10844358 4-morpholino-6-phenyl-2H-pyran-2-one

4-morpholino-6-phenyl-2H-pyran-2-one

Cat. No.: B10844358
M. Wt: 257.28 g/mol
InChI Key: VKOGCIIARBRLEC-UHFFFAOYSA-N
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Description

4-Morpholino-6-phenyl-2H-pyran-2-one is a heterocyclic compound that features a six-membered oxygen-containing ring This compound is of significant interest due to its diverse biological and pharmaceutical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-morpholino-6-phenyl-2H-pyran-2-one typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . The reaction conditions can vary, but solvent-free conditions and ball milling processes have been reported to yield moderate results .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as atom economy and low-cost reaction conditions, are often applied to optimize the synthesis process for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Morpholino-6-phenyl-2H-pyran-2-one undergoes various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.

Scientific Research Applications

4-Morpholino-6-phenyl-2H-pyran-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-morpholino-6-phenyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Morpholino-6-phenyl-2H-pyran-2-one is unique due to the presence of the morpholino group, which can enhance its solubility and biological activity compared to other similar compounds

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

4-morpholin-4-yl-6-phenylpyran-2-one

InChI

InChI=1S/C15H15NO3/c17-15-11-13(16-6-8-18-9-7-16)10-14(19-15)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2

InChI Key

VKOGCIIARBRLEC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=O)OC(=C2)C3=CC=CC=C3

Origin of Product

United States

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